2-Propionylfuran
Overview
Description
Synthesis Analysis The synthesis of 2-Propionylfuran derivatives can be achieved through various methods, including sequential [2+2] cycloaddition-nucleophilic addition reactions and multicomponent synthesis approaches. For instance, 2-Aminofuran derivatives have been synthesized via a formal [2+2] cycloaddition-retroelectrocyclization of 3-(1-azulenyl or N,N-dimethylanilino)-2-propyn-1-ols with tetracyanoethylene, followed by an intramolecular nucleophilic addition (Shoji et al., 2017). Additionally, highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans have been efficiently synthesized through a multicomponent synthesis involving furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate (Sayahi et al., 2015).
Molecular Structure Analysis The molecular structure of 2-Propionylfuran derivatives can be elucidated using techniques like single-crystal X-ray structural analysis, as demonstrated in the synthesis of 2-aminofuran and 6-aminopentafulvene derivatives, confirming their structural attributes (Shoji et al., 2017).
Chemical Reactions and Properties 2-Propionylfuran derivatives exhibit diverse chemical reactivity, enabling their transformation into a variety of functionalized compounds. For example, 2-aminofuran derivatives can be converted into 6-aminofulvene derivatives upon reaction with various amines (Shoji et al., 2017). The synthesis processes often involve smooth addition reactions and can proceed under mild conditions.
Physical Properties Analysis The physical properties of 2-Propionylfuran derivatives, such as boiling points, solubility, and stability, can be significantly influenced by their molecular structure. For instance, derivatives like 2-Methyltetrahydrofuran (2-MeTHF) derived from renewable resources exhibit remarkable stability and low miscibility with water, making them appealing for applications in synthesis involving organometallics and organocatalysis (Pace et al., 2012).
Chemical Properties Analysis The chemical properties of 2-Propionylfuran derivatives, such as reactivity towards nucleophiles and electrophiles, enable a wide range of chemical transformations. These derivatives can undergo reactions like palladium-catalyzed coupling and propargyl-allenyl isomerization, facilitating the synthesis of diverse furan-containing compounds (Shen et al., 2009).
Scientific Research Applications
Furans and their derivatives have a wide range of applications across various scientific fields . Here are some of the fields where they are used:
- Textiles, Paints and Coatings : Furans are used in the production of textiles and in the formulation of paints and coatings .
- Energy Sector : They are used in the energy sector, possibly as a component of biofuels .
- Polymers and Plastics : Furans serve as building blocks in the synthesis of polymers and plastics .
- Pharmacy : Certain furan derivatives have pharmaceutical applications .
- Aerospace and Automotive Industries : Furans are used in various applications in these industries .
- Flavors and Fragrances : Some furan derivatives are used in the flavor and fragrance industry due to their unique aroma profiles .
- Material Sciences : Furans can be used in the development of new materials, including high-performance polymers .
- Sugar Chemistry : Furans are involved in sugar chemistry, possibly in the transformation of biomass into valuable chemicals .
- Wood Industry : Furans are used in the wood industry, possibly in the production of resins .
- Flavors and Fragrances : Some furan derivatives are used in the flavor and fragrance industry due to their unique aroma profiles .
- Material Sciences : Furans can be used in the development of new materials, including high-performance polymers .
- Sugar Chemistry : Furans are involved in sugar chemistry, possibly in the transformation of biomass into valuable chemicals .
- Wood Industry : Furans are used in the wood industry, possibly in the production of resins .
Safety And Hazards
2-Propionylfuran is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .
properties
IUPAC Name |
1-(furan-2-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPORNAVHSWTOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185778 | |
Record name | 1-(2-Furyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-(2-Furanyl)-1-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040280 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Propionylfuran | |
CAS RN |
3194-15-8 | |
Record name | 2-Propionylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3194-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 1-(2-furanyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propionylfuran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-(2-Furyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-furyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-FURYL)PROPAN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLX6ML3WN6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-(2-Furanyl)-1-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040280 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
28 - 29 °C | |
Record name | 1-(2-Furanyl)-1-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040280 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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